molecular formula C19H16N4O2 B2383183 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034423-37-3

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2383183
CAS No.: 2034423-37-3
M. Wt: 332.363
InChI Key: NURHRKDJMKORGD-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound that features a furan ring, a pyrazine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is:

    Formation of the pyrazine ring: Starting with a suitable precursor, such as 3-furan-3-yl pyrazine, the pyrazine ring is synthesized through cyclization reactions.

    Attachment of the indole moiety: The indole ring is introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the pyrazine ring.

    Acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and indole rings can be oxidized under specific conditions, leading to the formation of quinone-like structures.

    Reduction: The compound can be reduced to form more saturated derivatives, particularly at the pyrazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan, pyrazine, and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield more saturated compounds.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential side effects.

    Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)propionamide: Contains a propionamide group instead of an acetamide group.

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of furan, pyrazine, and indole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-indol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(12-23-9-5-14-3-1-2-4-17(14)23)22-11-16-19(21-8-7-20-16)15-6-10-25-13-15/h1-10,13H,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURHRKDJMKORGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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